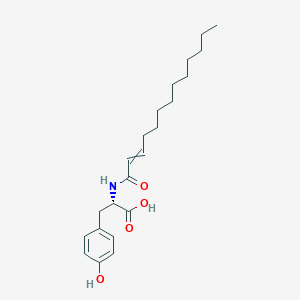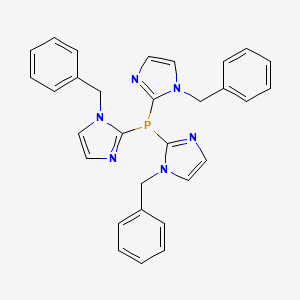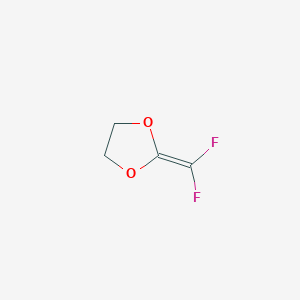
2-(Difluoromethylene)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethylene)-1,3-dioxolane is an organic compound that features a difluoromethylene group attached to a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated in situ using reagents such as difluoromethyltriphenylphosphonium bromide and a strong base . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production methods for 2-(Difluoromethylene)-1,3-dioxolane are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethylene)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylene-containing carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethylene ketones, while reduction can produce difluoromethyl derivatives .
Applications De Recherche Scientifique
2-(Difluoromethylene)-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Difluoromethylene)-1,3-dioxolane exerts its effects involves the interaction of the difluoromethylene group with various molecular targets. The electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylene-containing compounds: These include other difluoromethylene derivatives such as difluoromethylene ketones and difluoromethylene alcohols.
Fluorinated dioxolanes: Compounds like 2-(Trifluoromethyl)-1,3-dioxolane share structural similarities but differ in the number and arrangement of fluorine atoms.
Uniqueness
2-(Difluoromethylene)-1,3-dioxolane is unique due to the specific placement of the difluoromethylene group within the dioxolane ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
533938-36-2 |
|---|---|
Formule moléculaire |
C4H4F2O2 |
Poids moléculaire |
122.07 g/mol |
Nom IUPAC |
2-(difluoromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
Clé InChI |
PZHLTTQVJSSKCP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C(F)F)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


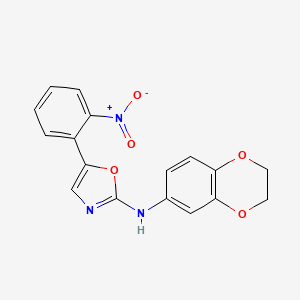
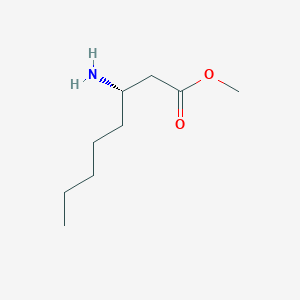
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
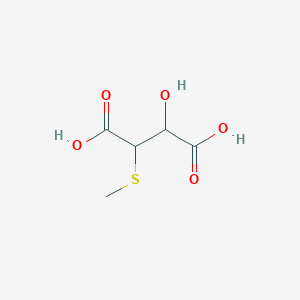
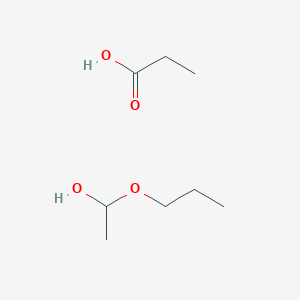
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)

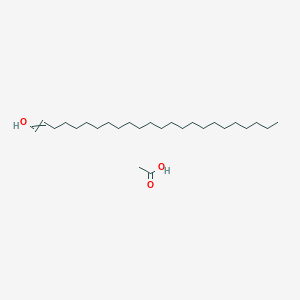
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
